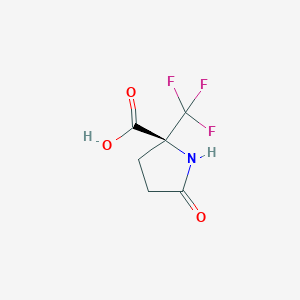
(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2S)-5-oxo-2-(trifluorométhyl)pyrrolidine-2-carboxylique est un composé qui intéresse divers domaines scientifiques en raison de sa structure chimique et de ses propriétés uniques. Ce composé présente un cycle pyrrolidine avec un groupe trifluorométhyle et un groupe acide carboxylique, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (2S)-5-oxo-2-(trifluorométhyl)pyrrolidine-2-carboxylique implique généralement l’utilisation de dérivés de la pyrrolidine et d’agents trifluorométhylant. Une méthode courante comprend la réaction de la pyrrolidine avec des cétones trifluorométhylées en milieu acide pour introduire le groupe trifluorométhyle. La réaction est suivie d’une oxydation pour former le groupe acide carboxylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives et rentables, telles que la synthèse en flux continu ou l’utilisation de systèmes catalytiques pour améliorer le rendement et la pureté. Ces méthodes garantissent une production efficace du composé à plus grande échelle, adaptée aux applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2S)-5-oxo-2-(trifluorométhyl)pyrrolidine-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, en fonction des oxydants utilisés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool, modifiant ainsi les propriétés du composé.
Substitution : Le groupe trifluorométhyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des modifications ou des applications chimiques ultérieures.
Applications de la recherche scientifique
Chimie
En chimie, l’acide (2S)-5-oxo-2-(trifluorométhyl)pyrrolidine-2-carboxylique est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie
Les applications biologiques du composé comprennent son utilisation comme précurseur pour la conception de molécules bioactives. Les chercheurs étudient ses interactions avec les systèmes biologiques pour développer de nouveaux médicaments et agents thérapeutiques.
Médecine
En médecine, les dérivés de ce composé sont étudiés pour leurs effets thérapeutiques potentiels. Le groupe trifluorométhyle est connu pour améliorer la biodisponibilité et la stabilité métabolique des médicaments, ce qui en fait un composant précieux dans la conception de médicaments.
Industrie
Sur le plan industriel, l’acide (2S)-5-oxo-2-(trifluorométhyl)pyrrolidine-2-carboxylique est utilisé dans la production de produits agrochimiques, de polymères et d’autres produits chimiques de spécialité. Ses propriétés uniques contribuent au développement de produits aux performances et à la stabilité améliorées.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a precursor for designing bioactive molecules. Researchers study its interactions with biological systems to develop new pharmaceuticals and therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making it a valuable component in drug design.
Industry
Industrially, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability.
Mécanisme D'action
Le mécanisme d’action de l’acide (2S)-5-oxo-2-(trifluorométhyl)pyrrolidine-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle peut influencer l’affinité de liaison du composé aux enzymes et aux récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l’inhibition ou l’activation de voies spécifiques, qui sont cruciales pour ses applications thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrrolopyrazine : Ces composés partagent une structure de cycle pyrrolidine similaire et présentent diverses activités biologiques.
α-(trifluorométhyl)styrènes : Ces composés contiennent également un groupe trifluorométhyle et sont utilisés dans la synthèse organique.
Unicité
L’acide (2S)-5-oxo-2-(trifluorométhyl)pyrrolidine-2-carboxylique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe trifluorométhyle améliore sa stabilité et sa biodisponibilité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C6H6F3NO3 |
|---|---|
Poids moléculaire |
197.11 g/mol |
Nom IUPAC |
(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(4(12)13)2-1-3(11)10-5/h1-2H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
Clé InChI |
CPZQLLRWZKMQBY-YFKPBYRVSA-N |
SMILES isomérique |
C1C[C@](NC1=O)(C(=O)O)C(F)(F)F |
SMILES canonique |
C1CC(NC1=O)(C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















